molecular formula C10H11ClN4 B13932719 1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile

1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile

Cat. No.: B13932719
M. Wt: 222.67 g/mol
InChI Key: NEUYMBRXKKFDFR-UHFFFAOYSA-N
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Description

1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile is a chemical compound that features a pyridine ring substituted with an aminomethyl group and a chlorine atom, as well as an azetidine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.

    Introduction of Substituents: The aminomethyl and chlorine substituents are introduced via nucleophilic substitution reactions. For example, the chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors such as 1,3-dibromopropane and sodium cyanide.

    Final Assembly: The final step involves coupling the pyridine and azetidine intermediates under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarboxamide
  • 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarboxylic acid
  • 1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarboxylate

Uniqueness

1-[6-(Aminomethyl)-5-chloro-3-pyridinyl]-3-azetidinecarbonitrile is unique due to the presence of both a nitrile group and an azetidine ring, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

1-[6-(aminomethyl)-5-chloropyridin-3-yl]azetidine-3-carbonitrile

InChI

InChI=1S/C10H11ClN4/c11-9-1-8(4-14-10(9)3-13)15-5-7(2-12)6-15/h1,4,7H,3,5-6,13H2

InChI Key

NEUYMBRXKKFDFR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=C(N=C2)CN)Cl)C#N

Origin of Product

United States

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